molecular formula C21H17N5O4 B2618779 N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251633-64-3

N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2618779
CAS No.: 1251633-64-3
M. Wt: 403.398
InChI Key: UQRGSRYRXADZNM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Key structural features include:

  • Position 8 substitution: A phenoxy group (C₆H₅O–) attached to the pyrazine ring.
  • Acetamide side chain: Substituted at position 2 of the triazole ring, terminating in a 3-acetylphenyl group (C₆H₄COCH₃).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-14(27)15-6-5-7-16(12-15)23-18(28)13-26-21(29)25-11-10-22-20(19(25)24-26)30-17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRGSRYRXADZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the final compound. The synthetic route typically includes steps such as acylation and cyclization, which are crucial for forming the triazole and pyrazine rings integral to the compound's structure.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : These compounds may also exert antioxidant effects by reducing reactive oxygen species (ROS) levels in neuronal cells .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Neuroprotective Effects : Studies have demonstrated that related compounds can protect neuronal cells from toxicity induced by amyloid-beta oligomers, a hallmark of Alzheimer's disease .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • A study evaluated the protective effects of a related compound on SH-SY5Y neuronal cells exposed to Aβ42 oligomers. The results indicated a significant reduction in cell death when treated with the compound at a concentration of 5 µM for 4 hours .
  • AChE Inhibition :
    • In vitro assays revealed that certain analogs exhibited IC50 values significantly lower than known AChE inhibitors like donepezil. For instance, one analog demonstrated an IC50 value of 26.30 µM against AChE activity .

Data Tables

Compound NameIC50 (μM)Mechanism of ActionBiological Activity
Compound 126.30AChE InhibitionNeuroprotective
Compound 2132.13AChE InhibitionNeuroprotective
Compound 3<10AntioxidantAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Position 8 Substituent Acetamide Side Chain Molecular Weight (g/mol) Key Features/Activity
Target Compound: N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[...]) Phenoxy (C₆H₅O–) 3-Acetylphenyl ~453.4* Enhanced metabolic stability due to ether linkage; acetyl group may aid H-bonding .
2-[8-(3-Methylpiperidinyl)-3-oxo-[...]-yl]-N-[3-(methylsulfanyl)phenyl]acetamide 3-Methylpiperidinyl 3-(Methylsulfanyl)phenyl 452.54 Piperidinyl group introduces steric bulk; thioether may increase lipophilicity .
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[...]-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylthio 4-Methoxybenzyl 469.94 Chlorine atom enhances electrophilicity; methoxy group improves solubility .
2-[7-(3-Methylbenzyl)-3,8-dioxo-[...]-yl]-N-(4-methylphenyl)acetamide 3-Methylbenzyl 4-Methylphenyl ~450.5* Diketone system at positions 3 and 8 may alter redox properties .
2-(4-(8-Amino-3-oxo-2-phenyl-[...]-yl)phenoxy)acetamide Amino (–NH₂) at position 8 Phenoxy-linked acetamide ~408.4* Amino group increases solubility; phenoxy-acetamide may enhance bioavailability .
N-(2,5-Dimethoxyphenyl)-2-[8-(3-methylpiperidinyl)-3-oxo[...]-yl]acetamide 3-Methylpiperidinyl 2,5-Dimethoxyphenyl ~467.5* Methoxy groups improve water solubility; piperidinyl modulates CNS penetration .

*Calculated based on structural analogs.

Key Findings:

Substitution at Position 8: Phenoxy vs. Thio/Sulfanyl Groups: The target’s phenoxy group (C₆H₅O–) offers greater metabolic stability compared to sulfur-containing analogs (e.g., 4-chlorobenzylthio in ), which are prone to oxidation. However, thioethers (e.g., 3-methylpiperidinyl in ) may enhance membrane permeability due to increased lipophilicity. Amino Substitution: Compounds with an –NH₂ group at position 8 (e.g., ) exhibit higher aqueous solubility but reduced blood-brain barrier penetration compared to the target.

Acetamide Side Chain Modifications: 3-Acetylphenyl vs. In contrast, methoxy or methyl groups (e.g., ) prioritize solubility over binding specificity. Dimethoxyphenyl Derivatives: Compounds like demonstrate that multiple methoxy groups significantly enhance water solubility (logP reduced by ~1.5 units) but may reduce target selectivity.

Biological Activity Insights: Anti-inflammatory analogs (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide in ) suggest that acetamide derivatives with flexible side chains exhibit moderate activity, though the target’s rigid triazolo-pyrazine core may improve potency. Thiazolidinone hybrids (e.g., ) show that combining triazole-pyrazine with thioacetamide moieties can yield dual-action agents, though stability remains a challenge.

Research Implications and Limitations

  • Synthetic Challenges : Derivatives with sulfur-containing groups (e.g., ) require stringent anhydrous conditions, as seen in ’s synthesis protocols.
  • Contradictions : While some studies prioritize lipophilicity for CNS activity (e.g., ), others (e.g., ) favor polar groups for peripheral targets.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, and how is purity optimized?

  • Methodology :

  • The synthesis typically involves multi-step reactions, starting with condensation to form the triazolopyrazine core, followed by substitution to introduce the phenoxy and acetamide groups .
  • Critical parameters include:
  • Temperature control : Reactions may require low temperatures (e.g., 10°C) to suppress side reactions when introducing bulky substituents like phenoxy groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility, while ethanol aids in intermediate purification .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps .
  • Purity assurance : Use HPLC (≥95% purity threshold) and NMR to verify structural integrity and detect impurities .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., aromatic proton splitting patterns) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    • Advanced options : X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR chemical shifts) reported for triazolopyrazine derivatives?

  • Strategies :

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to standardize solvent-induced shift variations .
  • Internal calibration : Reference tetramethylsilane (TMS) or residual solvent peaks for alignment .
  • Comparative analysis : Cross-check with structurally similar compounds (e.g., triazolopyrazines with phenoxy vs. piperazine groups) to identify substituent effects on shifts .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky 8-phenoxy substituents?

  • Key factors :

  • Temperature modulation : Lower temperatures (0–10°C) reduce steric hindrance during nucleophilic aromatic substitution .
  • Catalyst screening : Test palladium-based catalysts for coupling reactions involving electron-deficient aryl groups .
  • Solvent polarity : High-polarity solvents (e.g., DMF) improve solubility of intermediates .
    • Case study : Substituting phenoxy with smaller groups (e.g., pyrrolidinyl) increases yields by 15–20%, highlighting steric limitations .

Q. What methodologies are recommended for evaluating biological activity in neurological or oncological models?

  • In vitro assays :

  • Receptor binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) using tritiated ligands .
  • Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., PI3K) via fluorescence-based assays .
    • In vivo models :
  • Use transgenic rodent models for neurodegenerative diseases, monitoring behavioral endpoints (e.g., motor coordination) .
  • For cancer, employ xenograft models with dose-response studies (e.g., 10–100 mg/kg) to assess tumor regression .

Q. How should discrepancies in synthetic yields or biological activity between studies be analyzed?

  • Root-cause analysis :

  • Structural variations : Compare substituent effects (e.g., electron-withdrawing phenoxy vs. electron-donating piperazine) on reactivity and bioactivity .
  • Experimental conditions : Replicate studies under reported temperatures, solvents, and catalysts to identify critical variables .
  • Data normalization : Express yields relative to reaction scale and purity thresholds to minimize reporting bias .

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